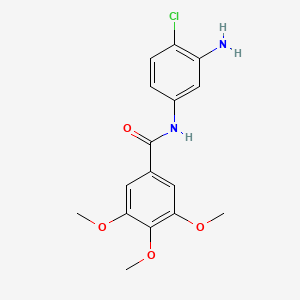

N-(3-Amino-4-chlorophenyl)-3,4,5-trimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

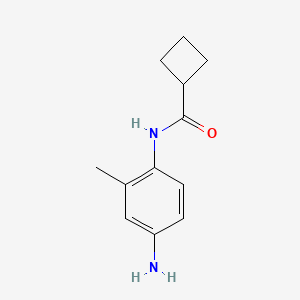

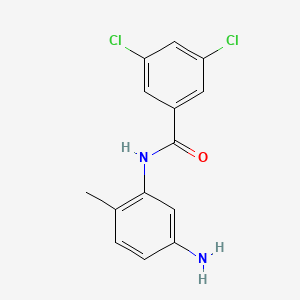

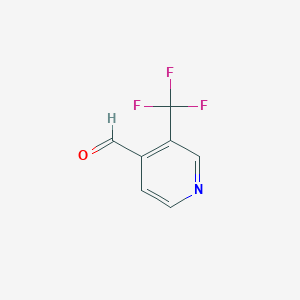

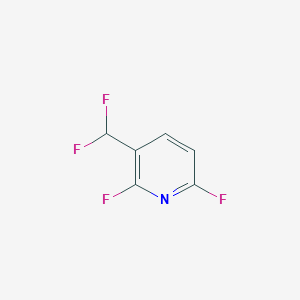

“N-(3-Amino-4-chlorophenyl)-3,4,5-trimethoxybenzamide” is a compound that contains an amide group (-CONH2), a chloro group (-Cl), an amino group (-NH2), and three methoxy groups (-OCH3). The presence of these functional groups suggests that it could participate in a variety of chemical reactions .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The amide and amino groups are both nucleophilic and could participate in various reactions. The chloro group is a good leaving group and could be displaced in nucleophilic substitution reactions .

Scientific Research Applications

Improved Oral Absorption of Poorly Water-Soluble Drugs

- N-(3-Amino-4-chlorophenyl)-3,4,5-trimethoxybenzamide analogs have been studied for their improved oral absorption when processed into submicron particles. This process enhances the dissolution rate and oral absorption in animal models, indicating potential applications in drug delivery systems (Kondo et al., 1993).

Synthesis and Characterization for Antimicrobial and Antiviral Activities

- The synthesis and characterization of N-(3-Amino-4-chlorophenyl)-3,4,5-trimethoxybenzamide derivatives have shown promising results in antimicrobial and antiviral activities. These derivatives have been tested against various pathogens, suggesting their potential in developing new antimicrobial and antiviral agents (Pant et al., 2008).

Potential in Memory Enhancement

- Certain derivatives of N-(3-Amino-4-chlorophenyl)-3,4,5-trimethoxybenzamide have been investigated for their potential as memory enhancers. These compounds exhibit acetylcholinesterase-inhibiting activity, which is significant in the treatment of memory-related disorders like Alzheimer's disease (Piplani et al., 2018).

Electrochemical Oxidation and Antioxidant Activity

- Research on the electrochemical oxidation of amino-substituted benzamide derivatives, including N-(3-Amino-4-chlorophenyl)-3,4,5-trimethoxybenzamide, has provided insights into their antioxidant activity. These studies are crucial in understanding the mechanisms behind the free radical scavenging abilities of these compounds (Jovanović et al., 2020).

Application in Polymer Science

- The compound and its derivatives have been utilized in the synthesis of novel aromatic polyimides. These materials show promise in various applications due to their solubility and thermal stability, which are important properties in material science and engineering (Butt et al., 2005).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, compounds with certain functional groups can be toxic, corrosive, or flammable. Without more specific information, I can’t provide a detailed analysis of the safety and hazards associated with this compound .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has promising biological activity, it could be further developed as a drug. Alternatively, if it has unique chemical reactivity, it could be used as a building block in synthetic chemistry .

properties

IUPAC Name |

N-(3-amino-4-chlorophenyl)-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O4/c1-21-13-6-9(7-14(22-2)15(13)23-3)16(20)19-10-4-5-11(17)12(18)8-10/h4-8H,18H2,1-3H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHYABUOBRPWLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=C(C=C2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(1H-tetrazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1319747.png)

![4-(Piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1319786.png)

![3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid](/img/structure/B1319790.png)